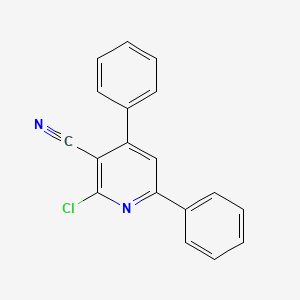

2-Chloro-4,6-diphenylnicotinonitrile

描述

Contextual Significance of Halogenated Nicotinonitrile Scaffolds in Organic Chemistry

Halogenated pyridine (B92270) scaffolds are crucial building blocks in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a halogen atom, such as chlorine, onto the nicotinonitrile ring system serves several critical functions. Firstly, halogens act as versatile synthetic handles. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, activates halogen substituents for nucleophilic aromatic substitution (SNAr) reactions. This allows for the subsequent introduction of a wide range of functional groups.

Secondly, the presence of a halogen atom can significantly modulate the physicochemical and biological properties of the molecule. Halogens can influence molecular conformation, lipophilicity, and metabolic stability. Furthermore, they can participate in specific intermolecular interactions, such as halogen bonding, which can be pivotal for molecular recognition at the active site of a biological target. beilstein-journals.org Consequently, halogenated nicotinonitriles are highly valued intermediates for accessing structurally diverse and functionally optimized molecules.

Overview of Scholarly Contributions to 2-Chloro-4,6-diphenylnicotinonitrile Research

This compound is a specific derivative that serves as a key intermediate in the synthesis of more complex heterocyclic systems. Its chemical properties are primarily defined by the reactive chloro substituent at the 2-position of the pyridine ring, which is flanked by two phenyl groups at positions 4 and 6, and a nitrile group at position 3.

A significant contribution to the study of this compound involves its synthesis and subsequent functionalization. Research has demonstrated a reliable method for its preparation from 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile. This transformation is typically achieved by refluxing the pyridone precursor with a strong chlorinating agent like phosphoryl trichloride (B1173362) (POCl₃). arkat-usa.org

Once synthesized, this compound becomes a valuable precursor for further chemical modifications. For instance, it has been used in the synthesis of 2-amino-4,6-diarylnicotinonitriles. One documented strategy involves a two-step process where the chloro group is first displaced by an azide (B81097) nucleophile. The reaction of this compound with sodium azide, often facilitated by a phase-transfer catalyst, yields the corresponding 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile. This intermediate can then undergo chemoselective reduction to furnish the desired 2-amino-4,6-diarylnicotinonitrile. arkat-usa.org This synthetic pathway highlights the utility of the chloro group as a leaving group, enabling the construction of fused heterocyclic systems and the introduction of primary amino groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4604-05-1 |

| Molecular Formula | C₁₈H₁₁ClN₂ |

| Molecular Weight | 290.75 g/mol |

Methodological Approaches in Nicotinonitrile Synthesis and Functionalization Studies

The synthesis of substituted nicotinonitriles, including the precursors to this compound, often relies on multi-component reactions that efficiently construct the pyridine ring. A common and versatile approach is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. mdpi.com This method allows for the one-pot assembly of highly substituted 2-amino-3-cyanopyridines or 2-pyridones. beilstein-journals.orgmdpi.com

The crucial step for introducing the reactive halogen is the conversion of a 2-pyridone (which exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form) to a 2-chloropyridine. As mentioned, this is frequently accomplished using reagents such as phosphoryl trichloride or phosphorus pentachloride. arkat-usa.orggoogle.com

Functionalization studies of 2-chloronicotinonitriles predominantly explore the reactivity of the C-Cl bond. The electron-withdrawing effects of the ring nitrogen and the 3-cyano group make the C2 position highly electrophilic and susceptible to nucleophilic attack. This facilitates SNAr reactions with a variety of nucleophiles, including amines, azides, and alkoxides, providing a powerful tool for molecular diversification. arkat-usa.orgbeilstein-journals.org The synthesis of 2-amino-4,6-diarylnicotinonitrile from its 2-chloro precursor via a tetrazole intermediate is a prime example of such a functionalization strategy. arkat-usa.org

Table 2: Example of Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-diarylnicotinonitrile |

| 2-amino-4,6-diphenylnicotinonitrile |

| 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile |

| 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile |

| Chalcone (1,3-diaryl-2-propen-1-one) |

| Ethyl cyanoacetate |

| Malononitrile |

| Nicotinonitrile (3-cyanopyridine) |

| Phosphorus pentachloride |

| Phosphoryl trichloride |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRQTZHBYODVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4,6 Diphenylnicotinonitrile

Established Synthetic Routes and Precursor Utilization

The preparation of 2-chloro-4,6-diphenylnicotinonitrile can be approached through several established synthetic pathways. These routes often involve the initial construction of a pyridine (B92270) ring system followed by functional group interconversion.

Synthesis via Halogenation of Pyridone Derivatives

A primary and well-established method for introducing a chlorine atom at the 2-position of a pyridine ring is through the halogenation of the corresponding 2-pyridone (or its tautomer, 2-hydroxypyridine) precursor. This two-step approach first involves the synthesis of 2-hydroxy-4,6-diphenylnicotinonitrile, which is then subjected to a chlorinating agent.

The synthesis of the 2-pyridone precursor, 4,6-diaryl-3-cyano-2-pyridone, can be achieved via a one-pot, three-component condensation reaction. This reaction typically involves an alkene, a ketone, and ammonium (B1175870) acetate under solvent-free conditions, which aligns with green chemistry principles. mdpi.com

Once the 2-hydroxy-4,6-diphenylnicotinonitrile is obtained, it is converted to the target 2-chloro derivative using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation. researchgate.netnih.govsciforum.net The reaction proceeds by converting the hydroxyl group of the pyridone into a better leaving group, which is subsequently displaced by a chloride ion. This method is a standard and reliable strategy for the synthesis of 2-chloropyridines from their 2-pyridone analogues. researchgate.netgoogle.com

General Reaction Scheme:

Formation of 2-pyridone: Chalcone + Malononitrile (B47326) + Ammonium Acetate → 2-Hydroxy-4,6-diphenylnicotinonitrile

Chlorination: 2-Hydroxy-4,6-diphenylnicotinonitrile + POCl₃ → this compound

Multicomponent Reaction Strategies (MCRs) and Cyclocondensation Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like nicotinonitrile derivatives in a single step. nih.govjournalspub.comchemrxiv.orgnih.gov These reactions are particularly valuable as they reduce waste, time, and resources compared to traditional multi-step syntheses. journalspub.com The most common MCR for the synthesis of the 4,6-diphenylnicotinonitrile core involves the cyclocondensation of a chalcone, malononitrile, and a source of ammonia, typically ammonium acetate. nih.gov

This reaction first involves the synthesis of a chalcone ((E)-1,3-diphenylprop-2-en-1-one) via the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. nih.govmdpi.com The resulting chalcone is then reacted in a one-pot setup with malononitrile and excess ammonium acetate in a suitable solvent like ethanol (B145695) under reflux. nih.govmdpi.com This process yields 2-amino-4,6-diphenylnicotinonitrile.

While this MCR directly produces the 2-amino derivative rather than the 2-chloro compound, the resulting 2-aminonicotinonitrile is a critical precursor. The amino group can be subsequently converted to a chloro group through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a chloride source.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, yields, and selectivity. In the context of this compound synthesis, catalytic approaches primarily focus on the efficient one-pot MCR synthesis of its 2-amino precursor. Various catalysts have been explored to improve the efficiency and greenness of this transformation.

Novel heterogeneous nanocatalysts, such as those based on layered double hydroxides, have been successfully employed. researchgate.net These catalysts offer advantages like high product yields, short reaction times, mild reaction conditions, and the ability to be recovered and reused. researchgate.net Other catalytic systems include:

Supramolecular catalysts: β-Cyclodextrin has been used as an inexpensive, biodegradable, and efficient promoter for the metal-free, one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles. rsc.org

Nanomagnetic Metal-Organic Frameworks (MOFs): A novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been utilized for the synthesis of a wide range of nicotinonitrile derivatives under solvent-free conditions, proceeding through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. acs.org

Lewis acids: Metal halides, such as gallium triflate, have been assessed for their catalytic potential in the multi-component domino synthesis of functionalized pyridines. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of the 2-amino-4,6-diphenylnicotinonitrile precursor.

| Catalyst | Reaction Conditions | Key Advantages | Yield |

|---|---|---|---|

| LDH@TRMS@BDSA@Cu | One-pot, multicomponent | High yield, short reaction time, catalyst reusability | High |

| β-Cyclodextrin | Metal-free, one-pot | Inexpensive, environmentally safe, excellent functional group tolerance | Not specified |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110 °C | Excellent yields, short reaction times (40-60 min) | 68-90% |

Green Chemistry Principles and One-Pot Synthetic Protocols

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. The synthesis of the nicotinonitrile scaffold is well-suited to these principles, particularly through the use of one-pot multicomponent reactions. mdpi.comnih.govresearcher.life

Key green aspects include:

Atom Economy: MCRs are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product. nih.gov

Solvent-Free Conditions: Several protocols have been developed that proceed without a solvent, reducing waste and simplifying purification. mdpi.com For instance, the three-component condensation of alkenes, ketones, and ammonium acetate to form 2-pyridone derivatives can be performed effectively under solventless conditions. mdpi.com

Alternative Energy Sources: Microwave irradiation has been utilized to accelerate the synthesis of pyridine derivatives, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.gov

Benign Solvents: When solvents are necessary, environmentally friendly options such as water or ethanol are often employed. nih.gov An advanced Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines has been successfully performed in an aqueous medium. rsc.org

Natural Catalysts: The use of biodegradable and non-toxic catalysts, such as lemon juice, aligns with green chemistry principles. rsc.org

One-pot syntheses are a cornerstone of these green approaches, combining multiple reaction steps into a single operation. This not only simplifies the experimental procedure but also avoids the isolation and purification of intermediates, thereby saving time, reducing solvent usage, and minimizing waste generation. journalspub.com

Optimization of Reaction Conditions and Yield Enhancement in Preparations

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. For the multicomponent synthesis of nicotinonitrile derivatives, several parameters are typically investigated.

Catalyst: The choice and loading of the catalyst significantly impact the reaction outcome. Studies have shown that in the absence of a catalyst, reactions may not proceed or give very low yields, whereas the introduction of an appropriate catalyst can lead to excellent yields in a short time. acs.org

Solvent: The polarity and nature of the solvent can influence reaction rates and yields. A range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, CH₃CN) and non-polar (e.g., n-hexane) have been tested. In many cases, solvent-free conditions have proven to be optimal. acs.org

Temperature: Temperature is a crucial factor. While some reactions proceed at room temperature, others require heating to achieve a reasonable rate and yield. For the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyzed synthesis of nicotinonitriles, the optimal temperature was found to be 110 °C. acs.org

Reaction Time: Optimization aims to find the shortest time required for the reaction to reach completion, thereby increasing throughput and saving energy.

The following table illustrates the effect of varying reaction conditions on the yield of a model multicomponent reaction for synthesizing a nicotinonitrile derivative.

| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (20 mg) | Solvent-free | 110 | 45 | 90 |

| 2 | None | Solvent-free | 110 | 180 | Trace |

| 3 | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (20 mg) | EtOH | Reflux | 120 | 75 |

| 4 | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (20 mg) | H₂O | Reflux | 150 | 65 |

| 5 | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (20 mg) | Solvent-free | 80 | 120 | 50 |

Data is illustrative based on findings for related nicotinonitrile syntheses. acs.org

Reactivity and Transformation Pathways of 2 Chloro 4,6 Diphenylnicotinonitrile

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the nicotinonitrile ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-chloro-4,6-diphenylnicotinonitrile, allowing for the introduction of diverse functionalities at this position.

The replacement of the C-2 chloro group with nitrogen-based nucleophiles, or amination, is a frequently employed transformation. These reactions can be carried out with various amines, including primary and secondary amines, as well as with other nitrogen nucleophiles like hydrazine (B178648) and its derivatives.

In a study on the closely related 2-chloro-4,6-diarylnicotinonitriles, these compounds were shown to react with sodium azide (B81097) under phase-transfer catalysis conditions to yield the corresponding tetrazolopyridine derivatives. These tetrazoles could then be chemoselectively reduced to form 2-amino-4,6-diarylnicotinonitriles. An efficient one-pot synthesis of the 2-amino derivatives directly from the 2-chloro precursors was also developed. researchgate.net

The synthesis of various 2-amino-4,6-diphenylnicotinonitrile derivatives has been achieved through a multi-component reaction involving an aldehyde, an acetophenone, malononitrile (B47326), and ammonium (B1175870) acetate. mdpi.comresearchgate.net While this method does not start from this compound, it highlights the accessibility of the 2-amino-4,6-diphenylnicotinonitrile scaffold.

A study on a similar compound, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, demonstrated its reaction with hydrazine hydrate (B1144303) to produce the corresponding hydrazino derivative. nih.gov This suggests that this compound would likely undergo a similar transformation.

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Sodium Azide | NaN₃, Aliquat 336®, Chlorobenzene (B131634)/H₂O, reflux | 5,7-Diphenyltetrazolo[1,5-a]pyridine-8-carbonitrile | - | researchgate.net |

| Hydrazine hydrate | N₂H₄·H₂O | 2-Hydrazino-4,6-diphenylnicotinonitrile | - | nih.gov (by analogy) |

*Data for a closely related compound, 2-chloro-4,6-diarylnicotinonitrile, is presented as a representative example.

The chloro group at the C-2 position can also be displaced by oxygen- and sulfur-based nucleophiles to furnish the corresponding ethers and thioethers. These reactions typically proceed under basic conditions to generate the active nucleophile.

For instance, the reaction of 2-chloropyridines with sodium ethoxide in ethanol (B145695) has been studied, demonstrating the feasibility of introducing alkoxy groups. libretexts.org It is expected that this compound would react similarly with various alkoxides and phenoxides to yield the corresponding 2-alkoxy- and 2-aryloxynicotinonitrile derivatives.

With respect to sulfur nucleophiles, a one-pot, four-component reaction has been developed for the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles from an aromatic aldehyde, acetophenone, malononitrile, and a thiol in an aqueous micellar medium. nih.gov This indicates that the direct reaction of this compound with various thiols in the presence of a base is a viable route to the corresponding 2-(arylthio)nicotinonitrile derivatives. Furthermore, the reaction of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile with phosphorus pentasulfide (P₄S₁₀) has been reported to yield the corresponding 2-mercapto derivative, which exists in equilibrium with its thione tautomer. researchgate.net

| Nucleophile Type | Reagent/Conditions | Product Type | Reference |

| Oxygen-based | Sodium Ethoxide/Ethanol | 2-Ethoxy-4,6-diphenylnicotinonitrile | libretexts.org (by analogy) |

| Sulfur-based | Thiophenol/Base | 2-(Phenylthio)-4,6-diphenylnicotinonitrile | nih.gov (by analogy) |

| Sulfur-based | P₄S₁₀ | 2-Mercapto-4,6-diphenylnicotinonitrile | researchgate.net (by analogy) |

*Reactions are based on analogous transformations of similar compounds.

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems like 2-chloropyridines generally proceed via a two-step addition-elimination mechanism. nih.gov In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of these reactions is influenced by the electronic nature of the substituents on the pyridine (B92270) ring. Electron-withdrawing groups, such as the cyano group and the phenyl rings in this compound, are expected to stabilize the Meisenheimer intermediate, thereby facilitating the substitution reaction. Computational studies on the reaction of 2-chloropyridines have been used to investigate the Gibbs free energy changes and to verify the presence of the Meisenheimer complex, confirming its role in the reaction pathway. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C-2 position of this compound makes it a suitable substrate for such transformations, enabling the introduction of various aryl, and other organic moieties.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for the formation of biaryl linkages. libretexts.org Although specific examples with this compound are not extensively documented, the reactivity of other chloropyridines in Suzuki-Miyaura couplings suggests that this transformation is feasible.

For the successful coupling of less reactive aryl chlorides, the choice of the palladium catalyst and ligand is critical. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is a key step in the catalytic cycle. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | 2,4,6-Triphenylnicotinonitrile | - | (by analogy) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 2-(4-Methoxyphenyl)-4,6-diphenylnicotinonitrile | - | (by analogy) |

*This table presents hypothetical examples based on typical Suzuki-Miyaura coupling reactions of chloropyridines.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can likely be applied to this compound to introduce a variety of substituents.

Heck Reaction : This reaction couples the aryl chloride with an alkene to form a substituted alkene. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling : This methodology allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of aryl-substituted alkynes. wikipedia.org This reaction usually employs a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : This is a palladium-catalyzed amination reaction that provides an alternative to classical nucleophilic substitution for the formation of C-N bonds. It is particularly useful for coupling with a wide range of amines under milder conditions. nih.gov

Stille Coupling : This reaction involves the coupling of the aryl chloride with an organotin compound. rsc.org

Negishi Coupling : This cross-coupling reaction utilizes an organozinc reagent to couple with the aryl chloride. beilstein-journals.org

The applicability and efficiency of these reactions with this compound would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| Cross-Coupling Reaction | Coupling Partner | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | 2-Styryl-4,6-diphenylnicotinonitrile |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 2-(Phenylethynyl)-4,6-diphenylnicotinonitrile |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | 2-Anilino-4,6-diphenylnicotinonitrile |

| Stille Coupling | Organostannane (e.g., Phenyltributyltin) | 2,4,6-Triphenylnicotinonitrile |

| Negishi Coupling | Organozinc (e.g., Phenylzinc chloride) | 2,4,6-Triphenylnicotinonitrile |

Reactions Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the adjacent chloro substituent. This section explores the key reactions involving the nitrile moiety, specifically focusing on its role in cyclization reactions to form new heterocyclic systems, as well as its hydrolysis and reduction.

Cyclization Reactions and Heterocyclic Annulation

The juxtaposition of the nitrile group and the chloro atom at the 2-position of the pyridine ring in this compound provides a reactive site for intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific studies on this compound are limited, the reactivity of analogous 2-chloronicotinonitrile derivatives with various nucleophiles illustrates the potential for heterocyclic annulation.

For instance, in a related compound, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, the chloro group is readily displaced by dinucleophiles, facilitating the construction of fused rings. One notable example is the reaction with hydrazine hydrate, which leads to the formation of a pyrazolopyridine derivative. Similarly, reaction with sodium azide can yield a tetrazolopyridine system through a nucleophilic substitution followed by intramolecular cyclization of the resulting azide with the nitrile group. qu.edu.qa

These transformations highlight the potential of this compound to serve as a precursor for a variety of fused nitrogen-containing heterocycles. The general scheme for such reactions involves the initial displacement of the chloride by a nucleophile, followed by an intramolecular attack of another nucleophilic center within the same reagent onto the carbon atom of the nitrile group.

Table 1: Examples of Cyclization Reactions with 2-Chloronicotinonitrile Analogs

| Reagent | Resulting Fused Ring System |

| Hydrazine Hydrate | Pyrazolopyridine |

| Sodium Azide | Tetrazolopyridine |

| Urea | Pyrimidinopyridine |

Data extrapolated from the reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile. qu.edu.qa

Nitrile Hydrolysis and Reduction Studies

The nitrile group in this compound can be converted to other functional groups, such as carboxylic acids or primary amines, through hydrolysis and reduction, respectively. These transformations are fundamental in organic synthesis, allowing for the introduction of new functionalities.

Nitrile Hydrolysis:

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.comlumenlearning.comlibretexts.org In the case of this compound, heating with an aqueous acid (e.g., hydrochloric acid) would be expected to yield 2-chloro-4,6-diphenylnicotinic acid. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. lumenlearning.com

Under basic conditions, using a reagent like sodium hydroxide, the hydrolysis would initially produce the sodium salt of the carboxylic acid, which upon acidification would give the free carboxylic acid. libretexts.org The choice of acidic or basic conditions can be influenced by the stability of the other functional groups present in the molecule.

Nitrile Reduction:

The reduction of the nitrile group offers a direct route to primary amines. A variety of reducing agents can be employed for this transformation. organic-chemistry.org Common methods include catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH₄). The resulting product from the reduction of this compound would be (2-chloro-4,6-diphenylpyridin-3-yl)methanamine. The reaction conditions for nitrile reduction need to be carefully selected to avoid side reactions, such as the reduction of the pyridine or phenyl rings, or the cleavage of the C-Cl bond. Modern methods utilizing reagents like diisopropylaminoborane (B2863991) have shown high efficiency and selectivity for the reduction of a wide range of nitriles. organic-chemistry.org

Table 2: Expected Products from Hydrolysis and Reduction of the Nitrile Moiety

| Reaction | Reagents | Expected Product |

| Acidic Hydrolysis | HCl, H₂O, heat | 2-chloro-4,6-diphenylnicotinic acid |

| Basic Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | 2-chloro-4,6-diphenylnicotinic acid |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | (2-chloro-4,6-diphenylpyridin-3-yl)methanamine |

Functionalization of Peripheral Phenyl Moieties

The two phenyl rings at the 4- and 6-positions of the this compound core represent sites for further chemical modification. These aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of a variety of substituents, which can modulate the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions that could be applied to the phenyl rings include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the pyridine ring and any existing substituents on the phenyl rings would influence the position of the incoming electrophile. For the unsubstituted phenyl rings in this compound, substitution would likely occur at the ortho and para positions relative to the point of attachment to the pyridine ring.

For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the phenyl rings. The position of nitration would be influenced by the deactivating effect of the pyridine ring. Subsequent reduction of the nitro groups would provide access to the corresponding amino derivatives, which could then be further functionalized.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on Phenyl Rings

| Reaction | Reagents | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br or -Cl |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Structural Elucidation and Advanced Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily ¹H (protons) and ¹³C (carbons). While specific experimental NMR data for 2-Chloro-4,6-diphenylnicotinonitrile is not extensively detailed in the available literature, the expected spectral features can be inferred from the analysis of closely related 2-amino-4,6-diphenylnicotinonitrile derivatives. mdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the single proton on the pyridine (B92270) ring. The chemical shifts (δ) of the phenyl group protons would typically appear in the downfield region (approximately 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) depending on the substitution pattern and coupling with adjacent protons. The lone proton on the nicotinonitrile ring is also expected in this aromatic region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the nitrile carbon (C≡N), the carbon atoms of the pyridine ring (including the one bearing the chlorine atom), and the carbons of the two phenyl rings. The nitrile carbon typically appears in a distinct region of the spectrum (around 115-120 ppm). The carbons attached to the electronegative chlorine and nitrogen atoms would show characteristic downfield shifts.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the complete structural connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign protons within the same spin system, such as those on the phenyl rings. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H bond assignments.

For a closely related compound, 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile, specific ¹H-NMR chemical shifts were reported, which can serve as a reference for the types of signals expected. mdpi.com

| Proton Type | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.00 - 7.55 | m (multiplet) |

| Pyridine H-5 | 7.14 | s (singlet) |

| NH₂ | 5.34 | s (singlet) |

| OCH₃ | 3.87 | s (singlet) |

Note: This data is for a related compound and serves to illustrate the expected regions and types of signals. The spectrum of this compound would differ, notably by the absence of the NH₂ and OCH₃ signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A strong and sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is anticipated around 2210-2230 cm⁻¹. The presence of aromatic rings (both phenyl and pyridine) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Studies on analogous 2-amino-4,6-diphenylnicotinonitrile compounds have identified the C≡N stretching vibration at approximately 2205-2209 cm⁻¹. mdpi.com Additionally, N-H stretching bands were observed in the range of 3300–3487 cm⁻¹, which would be absent in the spectrum of the target compound. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and aromatic ring vibrations are typically also Raman active and can be observed in the Raman spectrum. This technique can be particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2205 - 2230 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| C-Cl | Stretching | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₈H₁₁ClN₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak for [M]⁺ and another peak for [M+2]⁺, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern, induced by techniques like electron ionization (EI), would involve the cleavage of the molecule into smaller, charged fragments. The fragmentation of this compound would likely involve the loss of the chlorine atom, the nitrile group, or cleavage of the phenyl rings from the central pyridine core. The analysis of these fragment ions helps to piece together the molecular structure. In studies of related chloro-substituted 2-amino-nicotinonitriles, the presence of chlorine isotopes in their mass spectra has been confirmed. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed, extensive crystallographic studies have been performed on the closely related compound 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov These findings offer significant insight into the likely solid-state structure. The methoxy-analogue was found to crystallize in the orthorhombic system with the P2₁2₁2 space group. nih.gov Its molecular structure consists of a central pyridine ring flanked by two phenyl rings. nih.gov The dihedral angles between the pyridine ring and the two phenyl rings indicate that the rings are not coplanar, adopting a twisted conformation. nih.gov A similar non-planar arrangement is expected for this compound.

Another related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was found to crystallize in the monoclinic P2₁/c space group, also showing a non-coplanar arrangement of its aromatic rings. samipubco.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., π–π stacking, H-bonding networks)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It maps properties onto a surface defined by the region where the electron density of a molecule is greater than that of all other molecules in the crystal.

Energy Framework Computations in Crystal Lattices

Energy framework computations provide a quantitative analysis of the intermolecular interaction energies within a crystal, offering a deeper understanding of the crystal's stability and mechanical properties. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal lattice.

In the study of 2-methoxy-4,6-diphenylnicotinonitrile, energy framework analysis was employed to elucidate the prevailing forces within the crystal. nih.gov These computations can visualize the topology of the interaction energies, often represented as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction. This analysis helps to identify the dominant forces, such as dispersion forces in π–π stacking or electrostatic forces in hydrogen bonding, that dictate the crystal packing arrangement. For this compound, such computations would highlight the contributions of dispersion forces from the extensive aromatic systems and electrostatic interactions involving the polar nitrile and chloro groups.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Diphenylnicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the electronic structure and equilibrium geometry of molecules. nih.gov For 2-Chloro-4,6-diphenylnicotinonitrile, DFT calculations are employed to predict its three-dimensional structure by finding the minimum energy conformation. This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles.

Typically, these calculations utilize a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) or 6-31G(d,p). nih.govmdpi.comresearchgate.net The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, optimized molecular structure. researchgate.net

Studies on analogous structures, such as 2-methoxy-4,6-diphenylnicotinonitrile, show that the pyridine (B92270) core is often nearly coplanar with one of the phenyl rings, while the other may be twisted. nih.gov For this compound, DFT would similarly predict the dihedral angles between the central nicotinonitrile ring and the two flanking phenyl rings at positions 4 and 6. These calculations are fundamental, as the optimized geometry serves as the basis for all further computational analyses, including the study of molecular orbitals and electronic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance for Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability, chemical hardness, and electronic transport properties. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for electronic excitation, indicating higher chemical reactivity. mdpi.com Conversely, a large gap implies high stability and low reactivity. mdpi.com DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the pyridine nitrogen, while the LUMO would likely be distributed over the electron-deficient nicotinonitrile core, particularly the cyano group and the carbon atom bonded to the chlorine. This distribution is crucial for predicting how the molecule will interact with other chemical species. For instance, the regions covered by the LUMO are susceptible to nucleophilic attack. wuxibiology.com The energies of these orbitals also allow for the calculation of various chemical reactivity descriptors. researchgate.netnih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Nicotinonitrile Analog Note: Data is representative and based on computational studies of similar 2-substituted-4,6-diphenylnicotinonitrile structures. mdpi.comnih.gov

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -6.0 |

| LUMO Energy | ELUMO | - | -2.8 to -2.3 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.0 |

| Ionization Potential | IP | -EHOMO | 6.0 to 6.5 |

| Electron Affinity | EA | -ELUMO | 2.3 to 2.8 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.4 to 4.6 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.75 to 2.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netnih.gov This approach is used to calculate properties related to how a molecule interacts with light, such as its electronic absorption and emission spectra. mdpi.comsemanticscholar.org

By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict its UV-Visible absorption spectrum. The calculation yields vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations often involve functionals like B3LYP or M05 and may incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.comnih.govresearchgate.net

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state (S1). researchgate.netresearchgate.net The energy difference between the optimized S1 state and the ground state (S0) corresponds to the fluorescence emission energy. mdpi.com Computational studies on analogous 2-amino-4,6-diphenylnicotinonitriles have shown that TD-DFT can effectively model their fluorescence spectra, identifying electronic transitions such as n→π* and π→π*. mdpi.comnih.gov For this compound, TD-DFT would provide crucial insights into its potential as a fluorescent material by predicting its absorption and emission characteristics. mdpi.com

Table 2: Representative TD-DFT Calculated Photophysical Data for a Nicotinonitrile Analog Note: Data is representative and based on computational studies of similar 2-substituted-4,6-diphenylnicotinonitrile structures in a polar solvent. mdpi.comnih.gov

| Parameter | Transition | Calculated Value |

| Absorption λmax (nm) | S0 → S1 | 390 - 430 |

| Oscillator Strength (f) | S0 → S1 | > 0.6 |

| Emission λem (nm) | S1 → S0 | 410 - 450 |

| Primary Orbital Contribution | HOMO → LUMO | π → π* |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, red and yellow colors represent electron-rich regions with negative electrostatic potential, which are favorable sites for electrophilic attack. Blue and light blue colors indicate electron-deficient regions with positive electrostatic potential, which are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential regions.

For this compound, an MEP map generated from DFT calculations would likely show negative potential (red/yellow) localized around the nitrogen atom of the cyano group and the electronegative chlorine atom. These areas represent the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the phenyl rings, indicating these are the most likely sites for nucleophilic attack. nih.govresearchgate.net The MEP analysis thus provides a clear, intuitive picture of the molecule's charge landscape and its implications for intermolecular interactions. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. rsc.orgrsc.org This involves identifying and calculating the energies of all stationary points along a reaction pathway, including reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy barrier of the reaction.

For this compound, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. Computational studies could model the reaction with various nucleophiles. mdpi.com By calculating the energies of the reactant complex, the Meisenheimer intermediate (if formed), the transition state, and the final product, researchers can determine the reaction's feasibility and kinetics. mdpi.com Comparing the activation barriers for substitution at different positions can also explain the regioselectivity of the reaction. For instance, studies on similar chloro-substituted benzofuroxans have used DFT to confirm why substitution occurs selectively at one position over another. mdpi.com Such computational investigations provide a detailed, step-by-step understanding of reaction pathways that can be difficult to obtain through experimental means alone. rsc.org

Synthesis and Structural Diversification of Nicotinonitrile Derivatives from 2 Chloro 4,6 Diphenylnicotinonitrile

Design and Preparation of Novel Heterocyclic Hybrids

The primary route for diversifying the 2-chloro-4,6-diphenylnicotinonitrile core involves the nucleophilic displacement of the C2-chloro substituent. This strategy has been effectively employed to synthesize a variety of heterocyclic hybrids by reacting the parent compound with different nucleophiles. The design of these hybrids often aims to combine the nicotinonitrile core with other biologically active moieties to explore synergistic effects.

For instance, the reaction of 2-chloronicotinonitrile derivatives with nitrogen-based nucleophiles is a common and efficient method for creating new C-N bonds. Treatment with benzylamine (B48309) in boiling ethanol (B145695) leads to the formation of the corresponding 2-(benzylamino)-4,6-diarylnicotinonitrile. sciencepub.net Similarly, reactions with other primary amines can be used to introduce various substituted amino groups at the C2 position. sciencepub.net

Oxygen-based nucleophiles also react readily with the chloro-substituent. The reaction with methanolic sodium methoxide (B1231860) yields the corresponding 2-methoxy-4,6-diaryl nicotinonitrile, demonstrating a straightforward method for introducing alkoxy groups. sciencepub.net

A related compound, 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile, showcases similar reactivity, which can be extrapolated to the diphenyl analogue. Its reaction with hydrazine (B178648) hydrate (B1144303) results in the substitution of the chlorine atom to form a hydrazino derivative. qu.edu.qa This derivative can serve as a precursor for constructing fused heterocyclic systems like pyrazolopyridine derivatives. qu.edu.qa Furthermore, reaction with sodium azide (B81097) can be employed to introduce an azido (B1232118) group, which can then be converted into a tetrazolopyridine ring system, a common motif in medicinal chemistry. qu.edu.qa

The following table summarizes representative reactions used in the preparation of novel heterocyclic derivatives from 2-chloronicotinonitrile precursors.

| Precursor | Reagent | Product | Reference |

| 2-Chloro-4,6-diaryl-nicotinonitrile | Benzylamine | 2-(Benzylamino)-4,6-diaryl-nicotinonitrile | sciencepub.net |

| 2-Chloro-4,6-diaryl-nicotinonitrile | Sodium methoxide | 2-Methoxy-4,6-diaryl-nicotinonitrile | sciencepub.net |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | qu.edu.qa |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Sodium azide | Tetrazolo[1,5-a]pyridine derivative | qu.edu.qa |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Urea | 2-Ureido-4-phenyl-6-p-tolyl-nicotinonitrile derivative | qu.edu.qa |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Compounds with active methylene (B1212753) groups (e.g., malononitrile) | Substituted pyridine (B92270) derivatives | qu.edu.qa |

Structure-Reactivity Relationships in Derivative Libraries

The reactivity of the this compound scaffold is fundamentally governed by the electronic properties of the pyridine ring. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrile group (-CN) and the nitrogen atom within the pyridine ring, which stabilize the negative charge in the Meisenheimer complex intermediate formed during the substitution reaction. mdpi.com

The nature of the incoming nucleophile plays a critical role in the outcome of the reaction. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) and primary amines (e.g., benzylamine), readily displace the chloride ion under relatively mild conditions, such as refluxing in ethanol. sciencepub.net Weaker nucleophiles may require more forcing conditions or the use of a catalyst to achieve the desired transformation.

In derivative libraries, the functional group introduced at the C2 position dictates the subsequent chemical properties of the new molecule. For example, introducing an amino group opens up possibilities for further derivatization, such as acylation or sulfonylation. An introduced methoxy (B1213986) group is generally stable, while a hydrazino group can be used as a handle for cyclization reactions to form fused heterocyclic systems. qu.edu.qa The reactivity of the nitrile group itself can also be influenced by the substituent at the C2 position, with electron-donating groups potentially decreasing its electrophilicity.

Strategies for Scaffold Modification and Functional Group Interconversion

Beyond the primary modification at the C2 position, further diversification of the nicotinonitrile scaffold can be achieved through various strategies for scaffold modification and functional group interconversion (FGI). ub.eduorganic-chemistry.org These strategies allow for the fine-tuning of the molecule's properties.

Scaffold Modification:

Modification of Phenyl Rings: The two phenyl rings at the C4 and C6 positions are amenable to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), provided the reaction conditions are controlled to avoid side reactions with the pyridine core. This allows for the introduction of a wide range of substituents on the peripheral phenyl groups, significantly expanding the structural diversity of the library.

Cyclization Reactions: As mentioned, derivatives containing appropriate functional groups can be used to construct fused ring systems. For example, a 2-hydrazino derivative can undergo intramolecular cyclization to form a pyrazolo[3,4-b]pyridine ring, and a 2-amino derivative can be a precursor for building fused pyrimidines or imidazoles. qu.edu.qa

Functional Group Interconversion (FGI):

Nitrile Group Transformations: The cyano (nitrile) group is a versatile functional handle that can be converted into several other groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. These groups introduce new hydrogen bonding capabilities and can serve as handles for further reactions, such as esterification or amide coupling.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a basic center and a flexible linker.

Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Interconversion of C2-Substituents: Once a new group is introduced at the C2 position, it can be further modified. For example, a 2-methoxy group could potentially be cleaved to a 2-hydroxypyridine (B17775) (pyridone) tautomer. A 2-amino group can be diazotized and converted to other functionalities, although such reactions on heterocyclic amines can be complex.

These strategies for scaffold hopping and functional group manipulation provide a powerful toolkit for systematically exploring the chemical space around the this compound core, enabling the generation of large and diverse libraries of novel heterocyclic compounds.

Advanced Applications and Emerging Research Directions in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

2-Chloro-4,6-diphenylnicotinonitrile serves as a crucial intermediate and building block in the field of organic synthesis. Its molecular architecture, featuring a reactive chlorine atom at the 2-position of the pyridine (B92270) ring and a nitrile group, provides two distinct sites for chemical modification. This dual reactivity allows for the construction of a wide array of more complex heterocyclic systems.

A primary application of this compound is as a precursor for the synthesis of 2-amino-4,6-diarylnicotinonitriles. The chloro group can be readily displaced by an amino group, transforming the scaffold and opening pathways to compounds with significant biological and material properties. Furthermore, the chloro substituent is instrumental in the synthesis of fused heterocyclic systems. For instance, it reacts with sodium azide (B81097) under phase-transfer catalysis conditions to form 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitriles. This transformation highlights the role of the chloro group as an effective leaving group, facilitating cyclization reactions to generate novel polycyclic aromatic structures. The subsequent chemoselective reduction of the resulting tetrazole moiety offers a route back to the 2-amino derivative, showcasing a multi-step synthetic strategy where this compound is the key starting material.

The versatility of this compound is further demonstrated by its use in developing operationally simple, one-pot synthetic procedures that are more efficient than traditional multi-step methods. This capacity to act as a foundational molecule for creating diverse functionalized pyridines underscores its importance as a versatile building block in medicinal and materials chemistry.

Exploration in Materials Science Research (e.g., optoelectronic applications, fluorescent sensor design from a chemical synthesis perspective)

From a chemical synthesis perspective, this compound is a valuable precursor for creating advanced materials, particularly in the realm of optoelectronics and fluorescent sensors. The development of such materials hinges on the synthesis of molecules with specific photophysical properties, and the diphenylnicotinonitrile scaffold provides a robust framework that can be systematically modified to tune these characteristics.

The conversion of this compound to its 2-amino derivatives (2-amino-4,6-diphenylnicotinonitriles, or APNs) is a key step in the design of novel fluorescent compounds. mdpi.comresearchgate.net These APN derivatives have demonstrated significant promise as fluorescent sensors. mdpi.com Research has shown that their fluorescence properties are highly sensitive to the molecular environment, including the polarity of the solvent. mdpi.comresearchgate.net This sensitivity is a critical feature for a fluorescent probe, as changes in the emission spectra can be correlated to changes in the surrounding medium.

The synthesis process allows for the introduction of various substituents onto the phenyl rings of the core structure. These modifications, such as the strategic placement of chloro or methoxy (B1213986) groups, have a pronounced effect on the electronic properties and, consequently, the fluorescence behavior of the molecule. mdpi.com For example, specific substitutions can lead to measurable red or blue shifts in the emission maxima, effectively tuning the color of the emitted light. mdpi.com This ability to fine-tune the optoelectronic properties through targeted synthesis makes these compounds highly attractive for creating bespoke sensors for specific applications, such as monitoring photopolymerization processes or detecting analytes. mdpi.commdpi.com The red and blue shifts observed in these derivatives have diverse potential applications, from biological imaging to energy transfer systems. mdpi.com

| Solvent | Emission Maximum (nm) |

|---|---|

| Toluene | 405 |

| Dichloromethane (DCM) | 416 |

| Tetrahydrofuran (THF) | 418 |

| Methanol (MeOH) | 420 |

This table illustrates how the fluorescence emission of a representative 2-amino-4,6-diphenylnicotinonitrile, synthesized from the chloro-precursor, shifts depending on the polarity of the solvent environment. Data sourced from mdpi.com.

Development as Ligands for Catalysis Research

The molecular framework of this compound provides a platform for the development of specialized ligands for catalysis. While the parent chloro-compound itself is not typically used directly as a ligand, its synthetic derivatives, particularly 2-aminopyridines, are well-established as effective ligands in inorganic and organometallic chemistry. nih.gov The transformation of the 2-chloro group to a 2-amino group is a critical step in creating a molecule with potent chelating capabilities.

Compounds derived from 2-aminopyridine (B139424) are recognized as versatile ligands capable of supporting metal-metal bonded complexes. researchgate.net The nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group can act in concert to bind to a metal center, forming a stable chelate ring. This bidentate coordination is a fundamental feature that makes these molecules valuable in the design of catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine and phenyl rings, a process that starts with a versatile building block like this compound.

The resulting aminopyridine derivatives can be used to create complexes with a variety of transition metals, including copper, cadmium, and early transition metals. nih.govvot.pl These metal complexes are investigated for their potential applications in homogeneous catalysis, such as in olefin polymerization. vot.pl The ability to systematically alter the ligand structure allows researchers to modulate the reactivity and selectivity of the metallic catalytic center. Therefore, the development of ligands from the this compound scaffold is an active area of research aimed at producing novel and more efficient catalysts.

Integration into Novel Chemical Methodologies and Protocols

This compound has been integrated into novel and efficient chemical methodologies that offer significant advantages over conventional synthetic routes. A prominent example is its use in the development of liquid-liquid phase-transfer catalysis (PTC) protocols. This methodology provides a powerful and practical alternative for synthesizing derivatives like 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitriles.

The PTC method involves the reaction of this compound with sodium azide using a phase-transfer catalyst, such as Aliquat 336®, in a biphasic solvent system like chlorobenzene (B131634) and water. This approach facilitates the transfer of the azide reactant across the phase boundary, enabling the reaction to proceed smoothly under reflux conditions in a relatively short time (1-1.5 hours). The benefits of this protocol include high, often quantitative, product yields and the ability to recover the non-polar solvent.

Furthermore, this work has been extended to create a facile one-pot procedure for the synthesis of 2-amino-4,6-diarylnicotinonitriles directly from their 2-chloro precursors. This process involves the in situ generation of the tetrazolopyridine intermediate followed by its chemoselective reduction without the need for isolation. Such one-pot reactions represent a significant advancement in synthetic efficiency, as they reduce the number of operational steps, minimize waste, and save time. The successful integration of this compound into these streamlined and efficient protocols demonstrates its utility in advancing modern chemical synthesis.

| Entry | Aryl Group (Ar) | Aryl Group (Ar') | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 3a | C6H5 | C6H5 | 1.0 | 95 |

| 3b | C6H5 | 4-CH3-C6H4 | 1.5 | 90 |

| 3c | C6H5 | 4-OCH3-C6H4 | 1.5 | 92 |

| 3d | C6H5 | 4-Cl-C6H4 | 1.0 | 96 |

| 3e | 4-CH3-C6H4 | C6H5 | 1.5 | 94 |

This table summarizes the results of a novel synthetic protocol using this compound and its derivatives, highlighting the efficiency and high yields of the phase-transfer catalysis methodology. Data adapted from ARKIVOC 2009 (ii) 76-87.

Conclusion and Future Research Trajectories

Synthesis of Key Academic Discoveries and Contributions

The primary academic contribution concerning 2-Chloro-4,6-diphenylnicotinonitrile lies in its established role as a reactive intermediate for the synthesis of functionalized pyridine (B92270) derivatives. Research into the closely related analogue, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, has demonstrated the high reactivity of the chlorine atom at the 2-position of the pyridine ring. qu.edu.qaqu.edu.qa This lability is a key feature, making it susceptible to nucleophilic substitution, which allows for the facile introduction of a wide range of functional groups.

Key discoveries in this area include:

Nucleophilic Substitution: The 2-chloro group can be readily displaced by various nucleophiles. For instance, reactions with hydrazine (B178648) hydrate (B1144303) lead to the formation of hydrazino derivatives, while treatment with sodium azide (B81097) yields tetrazolopyridine structures. qu.edu.qaqu.edu.qa This reactivity is fundamental for creating diverse molecular libraries.

Gateway to Amino Derivatives: 2-Chloro-4,6-diarylnicotinonitriles are crucial precursors for the synthesis of 2-amino-4,6-diarylnicotinonitriles. researchgate.net The amino-substituted nicotinonitriles are a class of compounds that have garnered significant interest due to their wide-ranging biological activities, including potential as anticancer and antimicrobial agents. nih.govmdpi.comnih.gov

Foundation for Biologically Active Scaffolds: The broader family of nicotinonitrile derivatives has been explored for various therapeutic applications. Studies on related structures have revealed potential for molluscicidal and antimycobacterial activities, highlighting the importance of the nicotinonitrile core as a pharmacophore. nih.govnih.gov The synthesis of this compound is a critical step that enables the exploration of these potential biological activities through further chemical modification.

The collective academic work underscores that the principal value of this compound is its function as a versatile building block, providing a reliable entry point to novel and potentially bioactive chemical entities.

Unresolved Challenges and Open Questions in this compound Chemistry

Despite its utility as a synthetic intermediate, several challenges and unanswered questions remain in the chemistry of this compound.

Optimized Synthesis Protocols: While methods exist for the synthesis of related 2-chloronicotinonitriles, there is a continuous need for the development of more efficient, scalable, and environmentally benign synthetic routes specifically for this compound. google.com Challenges include improving yields, reducing the use of harsh reagents like phosphorus oxychloride, and minimizing waste streams.

Expanded Reactivity Profile: The reactivity of the 2-chloro group with common nucleophiles is established, but its behavior in other important reaction classes is less understood. qu.edu.qaqu.edu.qa A significant open question is its utility in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Elucidating its potential in these carbon-carbon and carbon-heteroatom bond-forming reactions would vastly expand its synthetic utility.

Intrinsic Properties and Bioactivity: The vast majority of research focuses on using this compound as a stepping stone to other molecules. Consequently, the intrinsic physicochemical properties, photophysical characteristics, and biological activity of the parent compound itself remain largely uninvestigated. Determining if the compound possesses any notable properties in its own right is a key unanswered question.

Regioselectivity in Polyfunctionalized Systems: For more complex derivatives, understanding and controlling the regioselectivity of reactions remains a challenge. Predicting how other substituents on the phenyl rings might influence the reactivity of the 2-chloro position is an area requiring further systematic study.

Addressing these challenges will be crucial for unlocking the full potential of this versatile chemical scaffold.

Prospective Avenues for Scholarly Inquiry and Chemical Innovation

The existing body of research provides a solid foundation for future scholarly work and chemical innovation centered on this compound. Several prospective avenues for investigation are particularly promising.

Medicinal Chemistry Exploration: A primary future direction is the systematic synthesis of libraries of novel 2-substituted-4,6-diphenylnicotinonitrile derivatives. By leveraging the reactivity of the chloro group, a multitude of functional groups can be introduced. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery, building upon the promising cytotoxic and antimicrobial activities observed in related 2-amino-nicotinonitriles. mdpi.comnih.gov

Development of Advanced Materials: The photophysical properties of the closely related 2-amino-4,6-diphenylnicotinonitriles have been shown to be of interest, with potential applications as fluorescent sensors. mdpi.comresearchgate.net A compelling avenue of inquiry would be to synthesize derivatives of this compound and investigate their potential in materials science, for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors.

Computational and Mechanistic Studies: Modern computational chemistry offers powerful tools to deepen our understanding of this system. Density Functional Theory (DFT) calculations, similar to those performed on related amino-derivatives, could be employed to predict the reactivity of the 2-chloro position, model reaction mechanisms, and forecast the electronic and photophysical properties of novel derivatives. researchgate.net Such theoretical studies can guide and accelerate experimental efforts.

Catalysis and Green Chemistry: There is significant scope for innovation in the synthesis and functionalization of the this compound scaffold using modern catalytic methods. Exploring novel, sustainable catalysts, potentially including nanocatalysts as used for related pyridine syntheses, could lead to more efficient and environmentally friendly production methods. researchgate.net Furthermore, developing catalytic methods for the direct C-H functionalization of the phenyl rings would open up yet another dimension for creating molecular diversity.

常见问题

Q. What synthetic routes are optimal for preparing 2-chloro-4,6-diphenylnicotinonitrile, and how can side reactions be minimized?

this compound is synthesized via nucleophilic aromatic substitution (NAS) using precursors like chloro-nicotinonitrile derivatives. Key steps include:

- Reagent selection : Use alkyl/aryl amines or thiols as nucleophiles for substitution at the C2 position .

- Temperature control : Maintain reaction temperatures between 60–80°C to avoid fluorescent byproducts from ring-closing side reactions .

- Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) effectively isolates the target compound.

Methodological tip : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How can regiochemistry be confirmed during derivatization of this compound?

Regiochemical outcomes are validated through:

- NMR spectroscopy : H and C NMR distinguish substituent positions. For example, trans-alkene stereochemistry in Heck-coupled derivatives is confirmed by vicinal coupling constants (e.g., ) .

- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated for structurally analogous nicotinonitrile derivatives .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- UV-Vis spectroscopy : Track degradation by monitoring absorbance bands (e.g., 208 nm and 255 nm for triazine analogs) .

- Ion chromatography : Quantify chloride release during hydrolytic degradation .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability up to 250°C, noting decomposition onset .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-rich sites for nucleophilic attack. For example, the pyridine ring’s C2 position shows high electrophilicity () .

- Molecular docking : Simulate binding to biological targets (e.g., Lp-PLA2 enzyme) using AutoDock Vina. The compound’s chloro and phenyl groups form hydrophobic interactions with active-site residues (binding energy: ) .

Validation : Cross-check computational results with experimental IC values from enzyme inhibition assays.

Q. What degradation pathways are observed under advanced oxidation processes (AOPs), and how do they impact environmental persistence?

- Photo-Fenton degradation : Expose to UV/HO/Fe at pH 3–5. Key steps:

- Hydroxyl radical (OH) attack cleaves the chloro and nitrile groups, releasing Cl and NH .

- Total organic carbon (TOC) reduction by 70% within 120 minutes indicates partial mineralization .

Analytical workflow : Combine LC-MS to identify intermediates (e.g., cyanuric acid) and ion chromatography for inorganic byproducts.

Q. How do substituent modifications (e.g., methoxy vs. phenyl groups) alter the compound’s electronic properties and pharmacological activity?

- Comparative DFT analysis : Replace the chloro group with methoxy to increase electron density (), reducing electrophilicity .

- Biological assays : Test derivatives against bacterial models (e.g., E. coli). Chloro-phenyl analogs show 3-fold higher antibacterial activity than methyl-substituted variants due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。